molecular formula C25H32N2O5 B12453155 1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide

1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide

Cat. No.: B12453155
M. Wt: 440.5 g/mol
InChI Key: AYTVJRUBYFFLMR-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a dimethoxyphenyl group, and a piperidine carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the dimethoxyphenyl group: This step involves the alkylation of a suitable phenol derivative with dimethoxybenzyl chloride.

    Construction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the intermediates: The final step involves coupling the benzodioxole and dimethoxyphenyl intermediates with the piperidine carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or dimethoxyphenyl rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced derivatives (e.g., alcohols, amines)

    Substitution: Substituted benzodioxole or dimethoxyphenyl derivatives

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide stands out due to its unique combination of structural features, including the benzodioxole ring, dimethoxyphenyl group, and piperidine carboxamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C25H32N2O5/c1-26(11-8-18-4-6-21(29-2)23(14-18)30-3)25(28)20-9-12-27(13-10-20)16-19-5-7-22-24(15-19)32-17-31-22/h4-7,14-15,20H,8-13,16-17H2,1-3H3

InChI Key

AYTVJRUBYFFLMR-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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